1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

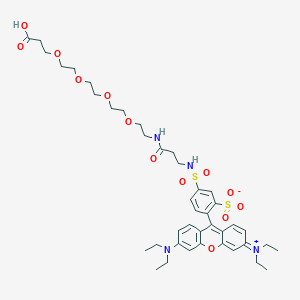

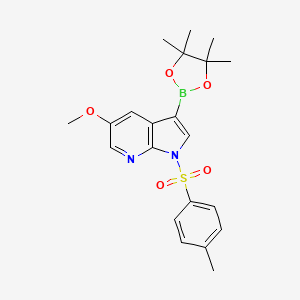

1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid is a chemical compound with the molecular formula C41H56N4O13S2 . It is used as a laboratory chemical and for the manufacture of substances .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C41H56N4O13S2 . The molecular weight is 877 g/mol.科学的研究の応用

Sulfonamide Applications in Medicine and Environmental Science

Antimicrobial and Antiviral Properties

Sulfonamides, due to their bacteriostatic capabilities, have been widely used in the treatment of bacterial infections. They function by inhibiting the bacterial synthesis of folic acid, which is crucial for bacterial growth. The therapeutic applications extend to antiviral treatments, particularly as HIV protease inhibitors, showcasing their versatility in combating various pathogens (Gulcin & Taslimi, 2018).

Environmental Persistence and Impact

The environmental fate of sulfonamides, often used in human and veterinary medicine, has been a subject of research, particularly their presence and transformation in agricultural soils. Studies indicate that sulfonamides can accumulate in the environment through agricultural practices, such as the application of manure and slurry, leading to concerns about antimicrobial resistance and ecosystem health (Mathews & Reinhold, 2013).

Cancer Research and Treatment

Sulfonamides have been explored as potential anticancer agents due to their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. Research into sulfonamide derivatives aims to develop novel anticancer drugs by targeting specific isoforms of carbonic anhydrase associated with cancer cells, offering a promising avenue for therapeutic intervention (Supuran & Winum, 2015).

Antioxidant Capacity

Certain sulfonamide compounds have been assessed for their antioxidant properties, contributing to the mitigation of oxidative stress in biological systems. This aspect of sulfonamide research highlights their potential in protecting against cellular damage caused by reactive oxygen species, further expanding their applicability in medical science (Ilyasov et al., 2020).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of Rhodamin B-sulfonamide with a 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative. The reaction is expected to occur through an amide bond formation between the carboxylic acid group of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative and the amine group of the Rhodamin B-sulfonamide. The oxo group on the 3rd carbon of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative is expected to remain unchanged during the reaction.", "Starting Materials": [ "Rhodamin B-sulfonamide", "7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative" ], "Reaction": [ "Step 1: Dissolve Rhodamin B-sulfonamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative to the reaction mixture.", "Step 3: Add a coupling agent such as EDC or HATU to the reaction mixture to activate the carboxylic acid group of the 7,10,13,16-tetraoxa-4-azanonadecane-19-oic acid derivative.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

CAS番号 |

1334177-85-3 |

分子式 |

C38H52ClN3O12S2 |

分子量 |

842.4 g/mol |

IUPAC名 |

[9-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C38H51N3O12S2.ClH/c1-5-40(6-2)28-9-12-31-34(25-28)53-35-26-29(41(7-3)8-4)10-13-32(35)38(31)33-14-11-30(27-36(33)55(46,47)48)54(44,45)39-16-18-50-20-22-52-24-23-51-21-19-49-17-15-37(42)43;/h9-14,25-27,39H,5-8,15-24H2,1-4H3,(H-,42,43,46,47,48);1H |

InChIキー |

NOHINLONKPIZDS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)[O-] |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)O.[Cl-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)

amine trihydrochloride](/img/structure/B1435686.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)

![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)

![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)